1-bromo-4-(4-bromobut-1-en-1-yl)benzene molecular weight and structural analysis
1-bromo-4-(4-bromobut-1-en-1-yl)benzene molecular weight and structural analysis
An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 1-bromo-4-(4-bromobut-1-en-1-yl)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-bromo-4-(4-bromobut-1-en-1-yl)benzene, a halogenated aromatic hydrocarbon with potential applications as a versatile intermediate in organic synthesis. We delve into the precise determination of its molecular weight and present a multi-faceted approach to its structural elucidation. This document outlines the theoretical basis and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By integrating data from these orthogonal techniques, we establish a self-validating workflow that confirms the compound's molecular formula and atomic connectivity with high confidence. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous understanding of the analytical characterization of complex organic molecules.
Physicochemical Properties and Molecular Weight
A foundational aspect of characterizing any chemical entity is the precise determination of its physical and chemical properties, starting with its molecular formula and weight.
Chemical Identity
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Systematic IUPAC Name: 1-bromo-4-[(1E)-4-bromobut-1-en-1-yl]benzene
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Molecular Formula: C₁₀H₁₀Br₂[1]
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CAS Number: 1182191-13-4[1]
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Canonical SMILES: C1=CC(=CC=C1C=CCCBr)Br[1]
Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of each constituent element. The presence of two bromine atoms is a defining feature of this molecule.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 10 | 1.008 | 10.08 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| Total | 289.998 |
The calculated molecular weight of 289.998 g/mol aligns with the commonly cited value of 289.99 g/mol .[1][2]
Key Computed Properties
Computational models provide valuable predictions of the molecule's behavior and characteristics.
| Property | Value | Source |
| Exact Mass | 287.91493 u | [1] |
| XLogP3-AA | 4.3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Heavy Atom Count | 12 | [1] |
Workflow for Structural Elucidation
Confirming the structure of a synthesized molecule is a critical step that relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is systematic, beginning with the confirmation of the molecular formula and proceeding to the detailed mapping of the chemical structure.
Caption: A logical workflow for unambiguous structural determination.
Mass Spectrometry (MS) Analysis
Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a newly synthesized compound. For halogenated molecules, MS is particularly powerful due to the distinctive isotopic patterns of elements like bromine and chlorine. The presence of two bromine atoms in 1-bromo-4-(4-bromobut-1-en-1-yl)benzene creates a highly characteristic signature that serves as an immediate validation of the elemental composition.
Experimental Protocol: GC-MS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
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Injection: Inject 1 µL of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
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GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., starting at 100°C, ramping at 10°C/min to 280°C) to separate the analyte from any impurities.
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Ionization: Employ Electron Ionization (EI) at 70 eV.
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Detection: Scan a mass range from m/z 40 to 400 to detect the parent ion and relevant fragments.
Interpretation of the Mass Spectrum
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Molecular Ion (M⁺) Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for its molecular ion:
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M⁺: (C₁₀H₁₀⁷⁹Br₂) at m/z ≈ 288
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[M+2]⁺: (C₁₀H₁₀⁷⁹Br⁸¹Br) at m/z ≈ 290
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[M+4]⁺: (C₁₀H₁₀⁸¹Br₂) at m/z ≈ 292 The expected intensity ratio of these peaks will be approximately 1:2:1 , providing unequivocal evidence for the presence of two bromine atoms.
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Key Fragmentation Patterns: The fragmentation pattern reveals the molecule's connectivity.
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Loss of Br• ([M-Br]⁺): A prominent pair of peaks at m/z ≈ 209/211 (ratio 1:1) corresponding to the loss of a single bromine radical.
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Benzylic Cleavage: Cleavage of the bond between the butenyl chain and the aromatic ring can lead to fragments corresponding to the bromophenyl group and the bromobutene chain.
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Loss of HBr: Elimination of a hydrogen bromide molecule can lead to a peak at m/z ≈ 208/210.[3]
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Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum serves as a molecular fingerprint and can quickly confirm the presence of the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bonds, ensuring the fundamental structural components are intact.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum should display characteristic absorption bands corresponding to the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
| 3100–3000 | C-H Stretch | Aromatic & Vinylic C-H |
| 2960–2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~1650 | C=C Stretch | Alkene Double Bond |
| ~1590, 1485 | C=C Stretch | Aromatic Ring |
| ~965 | =C-H Bend (Out-of-plane) | Trans (E)-disubstituted alkene |
| ~820 | C-H Bend (Out-of-plane) | 1,4-disubstituted benzene ring |
| 600–500 | C-Br Stretch | Carbon-Bromine bonds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment and connectivity of individual carbon and hydrogen atoms. ¹H NMR reveals proton environments and their neighboring relationships through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Caption: The distinct chemical regions of the molecule for NMR analysis.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5–10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For more detailed analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
¹H NMR Analysis (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha) | ~7.45 | Doublet | 2H | Protons ortho to the butenyl group, coupled to Hb. |
| Aromatic (Hb) | ~7.20 | Doublet | 2H | Protons ortho to the bromine atom, coupled to Ha. |
| Vinylic (Hc) | ~6.40 | Doublet | 1H | Proton on C=C adjacent to the ring. Coupled to Hd (trans, J ≈ 16 Hz). |
| Vinylic (Hd) | ~6.15 | Doublet of Triplets | 1H | Proton on C=C adjacent to the CH₂ group. Coupled to Hc and He. |
| Aliphatic (He) | ~2.55 | Quartet | 2H | CH₂ group adjacent to the double bond, coupled to Hd and Hf. |
| Aliphatic (Hf) | ~3.50 | Triplet | 2H | CH₂ group adjacent to the bromine atom, coupled to He. |
¹³C NMR Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Assignment | Predicted Shift (δ, ppm) | Rationale |
| C-Br (Aromatic) | ~122 | Ipso-carbon attached to bromine. Shifted upfield due to the "heavy atom effect".[4] |
| C-H (Aromatic) | ~132 | Two equivalent carbons ortho to the bromine atom. |
| C-H (Aromatic) | ~128 | Two equivalent carbons ortho to the butenyl group. |
| C-alkene (Aromatic) | ~136 | Quaternary carbon attached to the butenyl side chain. |
| C-H (Vinylic) | ~130 | Vinylic carbon attached to the aromatic ring. |
| C-H (Vinylic) | ~129 | Vinylic carbon adjacent to the aliphatic chain. |
| -CH₂- | ~35 | Aliphatic carbon adjacent to the double bond. |
| -CH₂-Br | ~33 | Aliphatic carbon directly attached to bromine.[5] |
Conclusion
The structural characterization of 1-bromo-4-(4-bromobut-1-en-1-yl)benzene is achieved through a systematic and multi-technique analytical approach. The molecular weight of 289.99 g/mol is confirmed by mass spectrometry, which also validates the presence of two bromine atoms through its characteristic M⁺/M+2/M+4 isotopic pattern[1][2]. IR spectroscopy corroborates the presence of key functional groups, including the aromatic ring, the trans-alkene, and carbon-bromine bonds. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic framework, confirming the 1,4-disubstitution pattern on the benzene ring and the (E)-stereochemistry of the butenyl side chain. The convergence of data from these distinct methods provides a high-confidence validation of the molecule's structure.
References
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange. [Link]
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13C nmr spectrum of 1-bromobutane - Doc Brown's Chemistry. [Link]
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mass spectrum of 1-bromobutane - Doc Brown's Chemistry. [Link]
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- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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